![molecular formula C19H19N7O2 B2913447 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034559-33-4](/img/structure/B2913447.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention due to its versatile applications in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridin-7-one Core: : This is achieved by cyclization reactions involving suitable starting materials under controlled conditions.
Introduction of the Ethyl Group: : The ethyl group is attached to the pyrrolo[2,3-c]pyridin-7-one core via alkylation reactions.
Attachment of the Benzamide Moiety: : This step involves coupling reactions with benzamide under appropriate catalysts and conditions.
Tetrazole Ring Formation: : The tetrazole ring is formed through cycloaddition reactions using suitable precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis processes might be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: : N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is prone to substitution reactions, where one functional group is replaced by another.
Cycloaddition: : The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, etc.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, etc.
Substituents: : Halides, alkyl groups, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce various hydroxylated or carbonylated derivatives, while substitution could yield diverse substituted analogs.
科学研究应用
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is employed in a wide range of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: : Utilized in the development of novel materials and as a component in specialized chemical formulations.
作用机制
The mechanism by which N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.
相似化合物的比较
Compared to other compounds with similar structures, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exhibits unique properties due to its specific functional groups and molecular configuration. Some similar compounds include:
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methylbenzamide: : Differs by the presence of a methyl group on the benzamide ring.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-imidazol-1-yl)benzamide: : Contains an imidazole ring instead of a tetrazole ring.
The unique structural aspects of this compound contribute to its distinct reactivity and applications in various scientific disciplines.
生物活性
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C19H19N7O2 |
Molecular Weight | 377.4 g/mol |
CAS Number | 2034559-33-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may function as an inhibitor of specific enzymes involved in critical biochemical pathways. For instance, derivatives of pyrrolo[2,3-c]pyridine have shown potential in inhibiting enzymes related to pain and inflammation responses .
- Receptor Modulation : The tetrazole moiety is known for its role in modulating receptors, which can influence various physiological processes such as neurotransmission and immune responses.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. For example, studies have shown that similar pyrrolo[2,3-c]pyridine derivatives possess activity against Mycobacterium tuberculosis, with some derivatives achieving low MIC (Minimum Inhibitory Concentration) values indicating potent activity .
Antitumor Activity
The antitumor potential of this compound has been explored through various in vitro assays. Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also exhibit anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory activity is another area where this compound shows promise. Research on related compounds has indicated their ability to reduce inflammation markers in cellular models, which could be beneficial for treating inflammatory diseases .
Case Studies and Research Findings
- Pyrrolo[3,4-c]pyridine Derivatives : A comprehensive review highlighted the broad spectrum of biological activities exhibited by pyrrolo derivatives, including analgesic and sedative effects, which are relevant to the study of this compound .
- Antimycobacterial Activity : In a study assessing the antimycobacterial activity of pyrrolo derivatives, it was found that certain compounds exhibited promising results against resistant strains of M. tuberculosis, reinforcing the potential therapeutic applications of compounds like this compound .
- Cell Viability and Cytotoxicity : In vitro studies conducted on similar compounds have demonstrated their effects on cell viability and cytotoxicity against various cancer cell lines, indicating a need for further exploration into the specific effects of this compound on different cancer types .
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for constructing the pyrrolo[2,3-c]pyridine core in this compound, and what key parameters influence yield?
- Methodology : Use multi-step heterocyclic synthesis, starting with Knorr-type cyclization for the pyrrolidine ring, followed by oxidation to introduce the 7-oxo group. Ethyl substitution at position 1 can be achieved via nucleophilic alkylation. Key parameters include temperature control (80–100°C for cyclization) and solvent selection (e.g., DMF for polar intermediates) to minimize byproducts .
- Optimization : Monitor reaction progress using TLC and adjust stoichiometry of ethylating agents (e.g., ethyl iodide) to avoid over-alkylation. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for the tetrazole (δ 8.5–9.5 ppm for tetrazole protons) and pyrrolo[2,3-c]pyridine moieties (δ 6.5–7.5 ppm for aromatic protons) .
- HRMS : Validate molecular weight (e.g., expected [M+H]+ at m/z 435.18) with <2 ppm error .
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and tetrazole (C-N stretch at ~1250 cm⁻¹) groups .
Intermediate Research Questions
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C and 40°C for 24–72 hours.
Analyze degradation products via HPLC (C18 column, acetonitrile/water mobile phase) to quantify stability.
Use LC-MS to identify hydrolyzed products (e.g., cleavage of the ethyl group or tetrazole ring) .
- Key Insight : The tetrazole group is prone to hydrolysis under strongly acidic/basic conditions; consider lyophilization for long-term storage .
Q. What strategies are effective for evaluating in vitro bioactivity, particularly for kinase inhibition or receptor binding?
- Experimental Design :
- Kinase Assays : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR or MAPK) at 1–10 µM compound concentration.
- Binding Studies : Perform SPR (surface plasmon resonance) with immobilized target proteins (KD calculation via Langmuir isotherm) .
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50 determination) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and what software is recommended?
- Methodology :
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., kinase ATP-binding pockets). Focus on hydrogen bonds between the tetrazole group and catalytic lysine residues .
MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
- Validation : Cross-reference docking scores with experimental IC50 values to refine predictive models .
Q. How should researchers address contradictions between in vitro bioactivity and in vivo efficacy data?
- Analysis Framework :
Pharmacokinetic Profiling : Measure plasma half-life (rodent models) and tissue distribution (LC-MS/MS) to identify bioavailability issues .
Metabolite Screening : Identify active/inactive metabolites via hepatic microsome assays (e.g., CYP3A4-mediated oxidation) .
- Troubleshooting : If in vivo activity is lower than expected, consider prodrug strategies (e.g., esterification of the benzamide group) to enhance permeability .
Q. What advanced separation techniques resolve isomers formed during synthesis?
- Chromatographic Solutions :
- Chiral HPLC : Use a Chiralpak IG-U column with n-hexane/isopropanol (90:10) to separate enantiomers (if asymmetric centers exist).
- Preparative SFC : Supercritical CO2 with methanol co-solvent achieves baseline separation of diastereomers .
- Characterization : Assign stereochemistry via NOESY or X-ray crystallography (if crystals are obtainable) .
Q. Methodological Considerations
属性
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-2-24-9-6-14-7-10-25(19(28)17(14)24)11-8-20-18(27)15-4-3-5-16(12-15)26-13-21-22-23-26/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPALJDOYBQILK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。